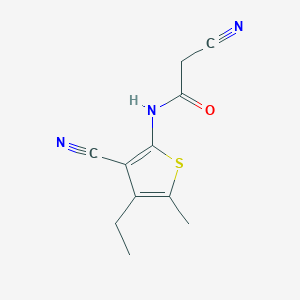

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

描述

属性

IUPAC Name |

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCLAUGHTOEEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

化学反应分析

Types of Reactions

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Aldehydes and Ketones: For condensation reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Catalysts: Triethylamine and other basic catalysts are often used to facilitate these reactions.

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

科学研究应用

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several scientific research applications:

作用机制

The mechanism of action of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and interact with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its application .

相似化合物的比较

NMR and Mass Spectrometry Data

- Target Compound (analogous data): Thiophene derivatives often exhibit distinct deshielding in ¹H NMR due to electron-withdrawing cyano groups. For example, 3h (3,5-dimethoxybenzyl derivative) shows δ 6.18–6.6 ppm for aromatic protons, while 3e (phenylethyl) displays δ 6.9–7.24 ppm .

- Molecular Weight Trends :

Table 2: Physicochemical Comparison

| Compound | ¹H NMR Features (DMSO-d6) | Molecular Weight (m/z) |

|---|---|---|

| 3e | δ 1.45 (–CH3), 3.30 (–CH2–CN) | 219.25 |

| 3h | δ 3.83 (–(OCH3)2), 6.18 (ArH) | 235.25 |

| Target (predicted) | δ ~2.5 (–CH2CH3), ~6.5 (thiophene) | ~290–300 |

生物活性

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a compound belonging to the cyanoacetamide family, recognized for its diverse applications in organic synthesis and medicinal chemistry. The compound's unique structure, featuring both cyano and acetamide functional groups, positions it as a versatile intermediate in the synthesis of various heterocyclic compounds. This article delves into its biological activity, highlighting research findings, case studies, and potential therapeutic applications.

Molecular Formula: C₁₁H₁₁N₃OS

Molecular Weight: 227.29 g/mol

InChI Key: InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)

LogP: 3.1173

Polar Surface Area: 49.865 Ų

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, which exhibit promising antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| S. aureus | 100 µM |

These findings suggest that the compound's derivatives may serve as effective agents in combating bacterial infections .

Antitumor Activity

The compound has also shown potential in cancer treatment. In vitro studies have demonstrated that certain derivatives induce cytotoxicity in cancer cell lines more effectively than conventional chemotherapeutic agents like Paclitaxel. For example, a study on MKN-45 gastric adenocarcinoma cells revealed that synthesized compounds exhibited higher toxicity compared to control samples, indicating their potential as antitumor agents .

Case Studies

-

Study on Antimicrobial Properties:

A recent investigation assessed the antimicrobial efficacy of various cyanoacetamide derivatives, including this compound. The study utilized the agar-well diffusion method to evaluate antibacterial activities against Gram-positive and Gram-negative bacteria, confirming the compound's effectiveness against E. coli and S. agalactiae . -

Antitumor Efficacy in Gastric Cancer:

Another study focused on the antitumor properties of this compound’s derivatives against gastric cancer cell lines. The results indicated a marked increase in cell death rates compared to untreated controls, suggesting that these compounds could be developed into novel anticancer therapies .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells and cancerous tissues. The presence of cyano and acetamide groups enhances its reactivity, allowing for diverse chemical interactions that can disrupt cellular processes.

常见问题

Q. Q1. What are the recommended synthetic routes for 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide, and how can reaction progress be monitored?

A1. The compound can be synthesized via condensation reactions between cyanoacetic acid and substituted thiophene amines. A general protocol involves:

- Step 1 : Reacting 3-cyano-4-ethyl-5-methylthiophen-2-amine with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) under inert conditions .

- Step 2 : Monitoring reaction progress via TLC (thin-layer chromatography) using solvent systems like hexane:ethyl acetate (9:1) to track intermediate formation .

- Step 3 : Purification via recrystallization (ethanol or pet-ether) or column chromatography. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

A2. Essential characterization methods include:

- IR Spectroscopy : Confirm the presence of cyano (CN, ~2200 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) groups .

- NMR (¹H/¹³C) : Key signals include thiophene ring protons (δ 6.5–7.5 ppm), ethyl/methyl groups (δ 1.2–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 270.1135) confirms molecular formula (C₁₂H₁₂N₃O₂S) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. Q3. How can the reactivity of the cyano and acetamide groups in this compound be exploited to synthesize heterocyclic derivatives?

A3. The cyano group undergoes nucleophilic addition, while the acetamide moiety participates in cyclocondensation:

- Thiazole/Thiadiazole Synthesis : React with hydrazine or thiosemicarbazide to form 1,3-thiazole or 1,3,4-thiadiazole derivatives under acidic conditions .

- Pyrazole Formation : Use nitrile-imine cycloaddition with dipolarophiles (e.g., acetylene derivatives) .

- Example : In a study, similar acetamide derivatives yielded polysubstituted thiophenes via base-catalyzed cyclization .

Q. Q4. How should researchers address contradictions in spectral or synthetic yield data across studies?

A4. Contradictions often arise from solvent polarity, catalyst choice, or side reactions. Mitigation strategies:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT for vibrational modes) .

- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted amine or hydrolyzed cyano groups) .

Q. Q5. What experimental design considerations are critical for evaluating the biological activity of derivatives?

A5. Focus on structure-activity relationship (SAR) studies:

- Target Selection : Prioritize enzymes (e.g., kinases, proteases) where cyanoacetamides show inhibitory potential .

- Dose-Response Assays : Use in vitro models (e.g., Wister albino mice for hypoglycemic activity) with IC₅₀ calculations .

- Toxicity Screening : Assess hepatic/renal toxicity via ALT/AST markers and histopathology .

Q. Q6. What computational methods can predict the compound’s physicochemical properties or binding modes?

A6. Advanced modeling approaches include:

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps for reactivity hotspots .

- Molecular Docking : Simulate interactions with target proteins (e.g., COVID-19 main protease) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

Q. Q7. How should researchers handle safety concerns given limited toxicological data for this compound?

A7. Adopt precautionary measures:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench reactions with ice/water and neutralize acidic byproducts before disposal .

- Emergency Protocols : Maintain antidotes (e.g., methylene blue for cyanide exposure) in lab settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。